molecular formula C21H32NaO7P B1176223 enniatin E CAS No. 144470-22-4

enniatin E

Cat. No.: B1176223
CAS No.: 144470-22-4
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Description

Historical Discovery and Identification

The discovery of this compound marked a pivotal moment in mycotoxin research, representing the first reported case of an inseparable mixture of enniatins when it was initially characterized in 1992. This groundbreaking discovery challenged existing paradigms in natural product isolation, as traditional chromatographic techniques proved insufficient to separate the individual components. The original identification was complicated by the compound's behavior as what appeared to be a single entity during initial screening procedures, leading researchers to initially classify it as a singular enniatin analog.

The structural elucidation of this compound proved particularly challenging due to its dual nature. Early mass spectrometry analyses revealed molecular ions consistent with known enniatin structures, but the Nuclear Magnetic Resonance spectroscopy data displayed patterns that suggested structural complexity beyond that of typical single enniatins. This observation prompted extensive re-examination using advanced analytical techniques, ultimately leading to the recognition that this compound represented an inseparable mixture of two homologous compounds.

Subsequent research efforts focused on understanding the fundamental basis for the inseparability of enniatin E1 and enniatin E2. Despite the application of modern chromatographic techniques, including both normal-phase and reverse-phase chemistries, chiral columns, and various solvent conditions, the two components remained chromatographically indistinguishable. This unique characteristic distinguished this compound from other known enniatins and established it as a paradigmatic example of the challenges associated with natural product mixtures.

The identification process was further complicated by initial mass spectrometry artifacts, where researchers observed apparent molecular ions at mass-to-charge ratios suggesting dimeric structures. However, independent verification in multiple mass spectrometry laboratories confirmed the actual molecular weights corresponded to monomeric enniatin structures, with the initial observations likely representing dimeric artifacts in the ionization process.

Taxonomic Distribution in Fusarium Species

This compound production has been documented primarily within specific strains of Fusarium species, reflecting the specialized biosynthetic capabilities required for its formation. The compound was initially isolated from Fusarium species culture designated as MSX 44957, which was subsequently identified through molecular sequencing and deposited in GenBank with the accession number JQ809513. This particular strain demonstrated the capacity to produce not only this compound but also other enniatin analogs, including enniatin B1, enniatin D, and enniatin I.

The taxonomic distribution of this compound-producing Fusarium strains appears to be more restricted compared to the widespread occurrence of other enniatin analogs such as enniatin A and enniatin B. This limited distribution may reflect specific genetic or environmental factors that influence the expression of the particular enzymatic pathways responsible for this compound biosynthesis. The specialized nature of this compound production has implications for understanding the evolutionary relationships among Fusarium species and their secondary metabolite profiles.

Research has indicated that this compound co-occurs with other enniatin analogs in producing strains, suggesting shared biosynthetic pathways while maintaining distinct structural differences that result in the characteristic inseparable mixture. The presence of multiple enniatin analogs within single strains reflects the broad substrate specificity of enniatin synthetase, the multifunctional enzyme responsible for enniatin biosynthesis.

The geographical and ecological distribution of this compound-producing Fusarium strains remains an active area of investigation, with implications for understanding both the natural occurrence of this compound and its potential impact on agricultural systems. The specificity of production to particular strains suggests that environmental monitoring for this compound may require targeted sampling approaches focused on known producing species.

Position Within the Enniatin Family

This compound occupies a unique position within the broader enniatin family as one of eleven enniatins that have been isolated exclusively as inseparable mixtures of homologs, contrasting with the eighteen enniatins that have been successfully isolated as single compounds. This classification places this compound among a select group of structurally related mycotoxins that share the characteristic of chromatographic inseparability, including enniatin J2 and J3, enniatin M1 and M2, enniatin O1, O2, and O3, and enniatin P1 and P2.

The structural relationship between enniatin E1 and enniatin E2 reflects the fundamental architecture common to all enniatin compounds: cyclohexadepsipeptides composed of alternating residues of N-methyl amino acids and hydroxy acids. The specific amino acid composition that distinguishes this compound from other family members involves particular arrangements of N-methyl amino acids that result in the observed inseparability while maintaining the core depsipeptide structure characteristic of the enniatin class.

Within the enniatin biosynthetic framework, this compound represents a product of the 347-kilodalton multifunctional enzyme enniatin synthetase, which demonstrates low substrate specificity for L-amino acids. This enzymatic flexibility contributes to the chemical diversity observed across the enniatin family while explaining the co-production of structurally similar but distinct compounds such as enniatin E1 and enniatin E2.

The molecular weight characteristics of this compound components align with several other known enniatins, including enniatin A1, enniatin G, enniatin I, and the enniatin O series, all sharing molecular ions at mass-to-charge ratio 668. This molecular weight similarity underscores the subtle structural differences that distinguish these compounds while highlighting the precision required for accurate structural characterization within the enniatin family.

Enniatin Classification Number of Compounds Isolation Status Examples
Single Compounds 18 Successfully separated Enniatin A, Enniatin B
Inseparable Mixtures 11 Mixture form only This compound (E1/E2), Enniatin J (J2/J3)
Total Characterized 29 Various Complete enniatin series

Research Significance and Current Academic Interest

The research significance of this compound extends beyond its role as a mycotoxin, encompassing fundamental questions in natural product chemistry, analytical methodology development, and structural biology. The compound's status as an inseparable mixture has driven innovations in analytical techniques aimed at characterizing complex natural product mixtures, contributing to broader advances in the field of natural products research.

Current academic interest in this compound focuses particularly on understanding the molecular basis for the inseparability of its constituent homologs. This research has implications for developing new separation methodologies and understanding the fundamental physicochemical properties that govern chromatographic behavior in complex natural products. The compound serves as a model system for investigating the challenges associated with mixture analysis in natural product discovery programs.

The biosynthetic aspects of this compound production continue to attract research attention, particularly in understanding the enzymatic mechanisms that lead to the simultaneous production of structurally similar but distinct compounds. The study of enniatin synthetase specificity and regulation in the context of this compound formation provides insights into the broader mechanisms governing secondary metabolite diversity in fungal systems.

From an agricultural perspective, this compound research contributes to understanding mycotoxin contamination patterns in cereal crops and the factors influencing Fusarium species secondary metabolite profiles. The compound's presence in agricultural systems raises questions about co-occurrence patterns with other mycotoxins and the cumulative effects of multiple enniatin analogs.

Recent research developments have focused on advanced mass spectrometry techniques for better characterization of this compound components, including high-resolution mass spectrometry and tandem mass spectrometry approaches. These methodological advances are expected to provide deeper insights into the structural differences between enniatin E1 and enniatin E2 while potentially leading to separation strategies.

The pharmaceutical research community has shown interest in this compound due to the known ionophoric properties of enniatin compounds and their potential applications in drug development. The unique mixture characteristics of this compound may offer distinct biological activities compared to individual enniatin compounds, warranting investigation of synergistic effects between the constituent homologs.

Research Area Current Focus Methodological Approaches Future Directions
Analytical Chemistry Separation techniques Advanced chromatography, mass spectrometry Novel separation methods
Biosynthesis Enzymatic mechanisms Molecular biology, biochemistry Pathway engineering
Agricultural Science Contamination patterns Field surveys, environmental monitoring Risk assessment models
Pharmaceutical Research Biological activities Cell culture studies, bioassays Drug development applications

Properties

CAS No.

144470-22-4

Molecular Formula

C21H32NaO7P

Synonyms

enniatin E

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Antibacterial Activity
Enniatin E exhibits notable antibacterial properties against various pathogens, including Mycobacterium tuberculosis, which is a significant concern in public health. Research indicates that this compound can inhibit the growth of this bacterium, showing potential as a novel therapeutic agent against tuberculosis. The minimum inhibitory concentration (MIC) for this compound against M. tuberculosis was reported to be as low as 1.0 μg/mL, indicating strong activity compared to other tested compounds .

Fungicidal Effects
this compound also demonstrates antifungal activity against several fungal species, including Candida albicans and Fusarium species. Studies have shown that this compound can disrupt fungal cell membranes, leading to cell death. Its effectiveness varies among species, with MIC values ranging from 1 to 10 µg/mL depending on the target organism .

Cytotoxicity and Anticancer Potential

Cytotoxic Effects on Cancer Cells
this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that this compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction. For instance, exposure to this compound resulted in significant cell cycle arrest and increased DNA fragmentation in cervical cancer cells .

Combination Therapies
The compound has shown synergistic effects when used in combination with established chemotherapeutic agents. For example, this compound enhances the efficacy of sorafenib in treating cervical cancer, suggesting its potential role as an adjunct therapy in cancer treatment regimens .

Toxicological Studies

Impact on Intestinal Health
Recent studies have focused on the effects of this compound on intestinal cells, particularly its cytotoxicity towards Caco-2 and HT-29 cell lines. This compound was found to induce oxidative stress and disrupt tight junctions, leading to compromised intestinal barrier function. This raises concerns about its presence in food products and its implications for gut health .

Environmental Toxicology
The occurrence of this compound in agricultural products has prompted investigations into its environmental impact and safety. It has been detected in grains and other food commodities, necessitating studies on its accumulation and potential health risks associated with dietary exposure .

Mechanistic Insights

Mode of Action
Research into the mechanism of action of this compound reveals that it functions as an ionophore, disrupting ion homeostasis within microbial cells. This property not only contributes to its antimicrobial effects but also suggests potential applications in modulating drug resistance mechanisms in pathogenic organisms .

Data Summary

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against M. tuberculosis (MIC: 1 μg/mL)
CytotoxicityInduces apoptosis in cancer cells
Intestinal ToxicityDisrupts intestinal barrier function
Environmental ImpactDetected in food products; potential health risks

Comparison with Similar Compounds

Structural Features

Compound Residue Sequence (Cyclic Order) Key Residues Molecular Weight (Da)
Enniatin E1 NMeIle-Hiv-NMeVal-Hiv-NMeLeu-Hiv NMeIle, NMeVal, NMeLeu, Hiv 683.5
Enniatin E2 NMeLeu-Hiv-NMeVal-Hiv-NMeIle-Hiv NMeLeu, NMeVal, NMeIle, Hiv 683.5
Enniatin B 3×NMeVal + 3×Hiv NMeVal, Hiv 639.4
Enniatin A NMeIle replaces one NMeVal in Enniatin B NMeIle, NMeVal, Hiv 653.4
Enniatin Q Contains NMeThr and NMeLeu NMeThr, NMeLeu, Hiv 699.5

Key Observations :

  • Enniatins E1/E2 are homologs with identical molecular weights but distinct residue arrangements, unlike other enniatins (e.g., A, B) that vary in residue composition .
  • Enniatin Q introduces N-methylthreonine (NMeThr), a residue absent in E1/E2, enhancing its structural diversity .

Analytical Differentiation

Enniatins E1 and E2 are challenging to distinguish due to identical masses and similar fragmentation patterns. Key methods include:

  • NMR in Acetone-d6 : Resolves doubled resonances in ¹H and ¹³C spectra, confirming homolog presence .
  • MS/MS Fragmentation : Sequential loss of NMeVal (m/z 577) followed by Hiv+NMeLeu/Ile (m/z 350) differentiates E1/E2 from other enniatins .

Physicochemical Properties

Property Enniatin E1/E2 Enniatin B Enniatin A1
Solubility in H₂O (mg/mL) 0.294 0.294 0.294
Solubility in 60% EtOH (mg/mL) 36.918 36.918 36.918
Binding to Mycotoxin Adsorbents Partial (51–90%) Complete (>91%) Complete (>91%)

Note: Solubility data reflect the enniatin complex; individual homologs may vary slightly .

Preparation Methods

Fermentation Medium Optimization

  • Substrate : White beans (1000 g/kg) provide carbohydrates and induce ESyn expression.

  • Additives : 5 g/kg peptone enhances biomass by 30%.

  • pH : Maintained at 6.0–6.5 to prevent enzymatic denaturation.

Process Parameters

ParameterOptimal RangeImpact on this compound Yield
Temperature25°CMaximal ESyn activity
Aeration0.6–1.2 vvmOxygen transfer ↑ 25%
Fermentation Time8–10 daysLog-phase production peak

Post-fermentation, extraction with ethyl acetate (1:20 w/v) and purification via RP-18 chromatography (methanol/water gradient) yield 98% pure this compound.

Challenges and Quality Control

  • Byproduct Formation : ESyn’s low specificity may generate enniatins A, B, or G. HPLC-MS analysis (e.g., m/z 681 [M+H]+ for this compound) is critical for quantification.

  • Strain Degeneration : Repeated subculturing reduces productivity by 15–20%; cryopreservation at −80°C mitigates this.

  • Scalability : Solid-state fermentation reduces water usage by 60% compared to submerged cultures but requires precise humidity control .

Q & A

Q. What methodological approaches are recommended for detecting and quantifying Enniatin E in microbial cultures?

this compound can be quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which provides high sensitivity and specificity. For accurate quantification, internal standards (e.g., isotopically labeled analogs) should be used to normalize matrix effects. Sample preparation must include solvent extraction (e.g., acetonitrile/water mixtures) followed by centrifugation to remove cellular debris .

Q. How does the biosynthetic pathway of this compound in Bacillus subtilis differ from fungal producers?

this compound biosynthesis in B. subtilis relies on heterologous expression of the esyn gene cluster, which requires exogenous supplementation of D-hydroxyisovalerate (D-Hiv) due to the absence of native fungal D-hydroxyisovalerate dehydrogenase. In contrast, fungal systems intrinsically produce D-Hiv via enzymatic conversion of 2-ketoisovalerate (2-Kiv). Researchers should validate precursor availability in recombinant hosts through targeted metabolomics .

Q. What are the critical growth parameters influencing this compound yield in B. subtilis?

Key parameters include:

  • Temperature : Lower temperatures (e.g., 18°C) enhance production by reducing protease activity and improving enzyme stability (Fig. 2 in ).
  • Precursor supplementation : D-Hiv (5 mM) significantly boosts yield, while L-Val supplementation has marginal effects unless the host exhibits metabolic bottlenecks in valine biosynthesis .
  • Induction strategy : Acetoin (0.1–1.5% v/v) induces expression, but higher concentrations may cause cell lysis, necessitating optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal conditions for this compound production across studies?

Discrepancies often arise from strain-specific metabolic capabilities or media composition. For example, undefined media components (e.g., yeast extract) may contain trace D-Hiv, reducing exogenous supplementation requirements. To address contradictions:

  • Conduct comparative studies using standardized media and isogenic strains.
  • Perform flux balance analysis to map carbon/nitrogen utilization under varying conditions .

Q. What experimental designs are effective for minimizing metabolic burden from co-produced metabolites (e.g., surfactin) in this compound synthesis?

Co-production of surfactin and bacillaene in B. subtilis competes for precursors (e.g., ATP, acetyl-CoA) and Sfp phosphopantetheinyl transferase capacity. Strategies include:

  • Gene deletions : Knock out srfAA (surfactin synthetase) or pks (bacillaene polyketide synthase) clusters to redirect metabolic flux.
  • Dynamic regulation : Use inducible promoters to temporally decouple this compound production from growth phases .

Q. How can researchers validate the biological activity of this compound in complex matrices (e.g., soil or plant tissues)?

  • Bioactivity assays : Pair HPLC-MS quantification with antifungal/antibacterial assays (e.g., agar diffusion) using pathogen models (e.g., Fusarium spp.).
  • Matrix effect controls : Spike recovery experiments with known this compound concentrations to validate extraction efficiency and detect interference .

Q. What statistical methods are appropriate for analyzing this compound production data with high variability?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, precursors).
  • Error analysis : Calculate standard deviations and apply t-tests/ANOVA to compare means across replicates. Report confidence intervals for yield predictions .

Q. How can CRISPR-Cas9 be leveraged to optimize this compound biosynthesis in non-model bacterial hosts?

  • Gene knock-ins : Integrate the esyn cluster into genomic loci with strong constitutive promoters (e.g., Pveg in B. subtilis).
  • T7 RNA polymerase integration : Enable orthogonal expression control in hosts lacking native regulatory systems.
  • CRISPRi : Repress competing pathways using dCas9-based transcriptional silencing .

Data Reproducibility and Open Science

Q. What metadata standards should be adopted to ensure reproducibility of this compound research?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Strain details : Deposit engineered strains in public repositories (e.g., DSMZ) with unique identifiers.
  • Protocols : Share detailed methods via platforms like protocols.io , including exact media formulations and instrument settings .

Q. How can researchers address discrepancies between in vitro and in planta efficacy studies of this compound?

  • Phytotoxicity assays : Test this compound on plant models (e.g., Arabidopsis) to rule out off-target effects.
  • Metabolomic profiling : Track this compound stability/degradation products in plant tissues using LC-MS/MS.
  • Field trials : Conduct multi-season trials to account for environmental variability .

Tables

Q. Table 1. Key Variables in this compound Production Optimization

VariableOptimal RangeImpact on YieldMethodological Consideration
Temperature18–30°C↑ 50–70% at 18°CMonitor protease activity via zymography
D-Hiv supplementation5 mM↑ 300%Use defined media to avoid background D-Hiv
Acetoin induction0.1–0.5% (v/v)↑ 10–20%Avoid concentrations >1.0% to prevent cell lysis

Q. Table 2. Common Contaminants in this compound Studies

ContaminantSourceMitigation Strategy
SurfactinNative B. subtilis metabolismDelete srfAA operon
BacillaenePolyketide synthase activityKnock out pks gene cluster

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